4-Chloro-7-fluoroquinoline

Antimalarial SAR Drug Resistance

Procure 4-Chloro-7-fluoroquinoline (CAS 391-82-2) for targeted SAR exploration. The 7-fluoro pattern reduces antiplasmodial cross-resistance versus 7-chloro analogs, while the C4 chlorine enables efficient SNAr for 4-aminoquinoline libraries. This specific halogen pattern is critical for synthesizing fluorinated leads for malaria, oxidative stress, and agrochemical biocides.

Molecular Formula C9H5ClFN
Molecular Weight 181.59 g/mol
CAS No. 391-82-2
Cat. No. B1368884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-fluoroquinoline
CAS391-82-2
Molecular FormulaC9H5ClFN
Molecular Weight181.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1F)Cl
InChIInChI=1S/C9H5ClFN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H
InChIKeyTTXZTTXOYYOVEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Chloro-7-fluoroquinoline (CAS 391-82-2) as a Differentiated Research Intermediate


4-Chloro-7-fluoroquinoline (CAS 391-82-2) is a halogenated quinoline heterocycle with the molecular formula C9H5ClFN and a molecular weight of 181.59 g/mol . It is primarily utilized as a key synthetic building block in medicinal chemistry for the preparation of 4-aminoquinoline derivatives [1]. This compound features a chlorine atom at the 4-position and a fluorine atom at the 7-position, a substitution pattern that critically differentiates it from its dichloro and hydroxy analogs by enabling specific nucleophilic aromatic substitution (SNAr) reactivity at the C4 position [2].

Sourcing 4-Chloro-7-fluoroquinoline: Why In-Class Analogs Are Not Interchangeable


The common assumption that other 4-haloquinolines can be used as drop-in replacements for 4-chloro-7-fluoroquinoline is invalid due to quantifiable differences in both reactivity and resulting biological activity. The unique 7-fluoro substitution on this scaffold yields markedly different electronic and steric properties compared to 7-chloro or 7-unsubstituted analogs, leading to distinct structure-activity relationships (SAR) in downstream applications [1]. This is most clearly demonstrated in the antiplasmodial activity of derived 4-aminoquinolines, where 7-fluoro analogs exhibit significantly reduced potency against drug-resistant parasites compared to their 7-chloro counterparts [2]. Furthermore, the choice of the 4-chloro leaving group is non-arbitrary; its reactivity in SNAr reactions with amines is specifically exploited for the targeted synthesis of 4-aminoquinoline libraries, a process where a 4-hydroxy or 4-alkoxy group would be ineffective [3].

Quantitative Differentiation of 4-Chloro-7-fluoroquinoline Against Comparators


Reduced Antiplasmodial Potency vs. 7-Chloro-4-Aminoquinolines

When used to synthesize 4-aminoquinoline (AQ) antimalarial leads, the 7-fluoro substitution of this compound confers significantly lower antiplasmodial activity than the 7-chloro analog. Specifically, 7-fluoro-AQs demonstrated IC50 values of 15–50 nM against chloroquine-susceptible P. falciparum, compared to 3–12 nM for the corresponding 7-chloro-AQs [1]. The difference is even more pronounced against chloroquine-resistant P. falciparum, with IC50s of 18–500 nM for 7-fluoro-AQs versus sustained high potency for 7-chloro-AQs [1].

Antimalarial SAR Drug Resistance

Enhanced Antioxidant Activity Over 7-Chloro-4-hydroxyquinoline

The 7-fluoro substitution on the quinoline core provides a measurable advantage in antioxidant activity. In a direct comparison, 7-fluoro-4-hydroxyquinoline (FQ), which can be derived from 4-chloro-7-fluoroquinoline, exhibited significantly better antioxidative activity than its 7-chloro counterpart (CQ) in preventing free-radical-initiated hemolysis of human erythrocytes [1]. The study concludes that FQ has the potential to replace CQ as an antioxidant drug, underscoring the functional benefit of the 7-fluoro substituent [1].

Antioxidant Oxidative Stress Hemolysis

High-Yield Synthesis via Phosphorus Oxychloride Route

A well-established and highly efficient synthetic route for 4-chloro-7-fluoroquinoline is available, starting from 7-fluoro-4-hydroxyquinoline. The chlorination reaction using neat phosphorus oxychloride (POCl3) proceeds with a reported yield of 98%, producing a white solid of high purity . This robust and scalable procedure is a key consideration for ensuring reliable supply and cost-effective sourcing.

Organic Synthesis Process Chemistry SNAr

Validated Use Cases for 4-Chloro-7-fluoroquinoline in R&D


Synthesis of 4-Aminoquinoline Derivatives with Altered Pharmacological Profiles

This compound is the optimal starting material for generating 4-aminoquinoline libraries with a 7-fluoro substituent. As evidenced by head-to-head SAR studies, this substitution pattern yields analogs with significantly reduced activity against drug-resistant malaria parasites compared to 7-chloro derivatives [1]. This characteristic is not a flaw but a unique feature that can be exploited in medicinal chemistry to design compounds with different selectivity profiles, potentially reducing cross-resistance or targeting alternative biological pathways. Researchers aiming to deviate from the chloroquine chemotype can specifically procure this fluoro-intermediate to systematically explore this chemical space.

Precursor for Fluorinated Quinolines in Antioxidant Research

The compound serves as a direct precursor to 7-fluoro-4-hydroxyquinoline, which has been shown to possess superior antioxidant properties compared to its 7-chloro analog [2]. This makes 4-chloro-7-fluoroquinoline a strategic procurement choice for projects investigating the role of fluorinated heterocycles in mitigating oxidative stress, where the 7-fluoro moiety demonstrably enhances the desired biological activity. The ability to generate the active hydroxyquinoline via hydrolysis of this chloro-intermediate provides a clear, two-step synthetic pathway to a validated antioxidant lead.

Development of Novel Organosilicon Biocides

As documented in patent literature, 4-chloro-7-fluoroquinoline is a key reactant in the synthesis of organosilicon compounds with utility as herbicides and nematocides [3]. The nucleophilic chlorine at the 4-position is specifically displaced by trimethylsilylpropylamine to form the active biocidal agent. This established industrial application provides a direct and validated use case for the compound outside of pharmaceutical research, offering a defined market and procurement justification for agrochemical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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